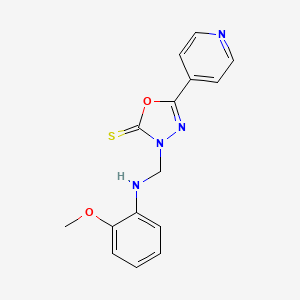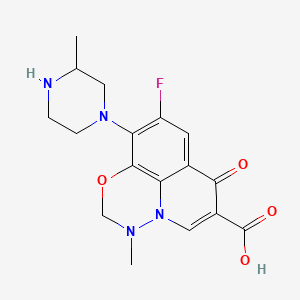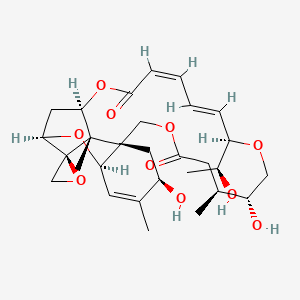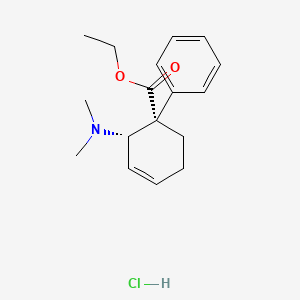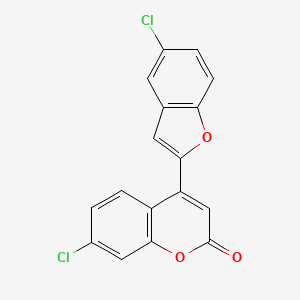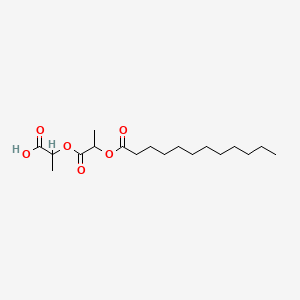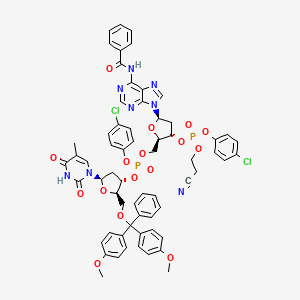
Einecs 266-608-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 266-608-5, also known as Portland cement, is a widely used construction material. It is a fine powder produced by heating limestone and clay minerals in a kiln to form clinker, which is then ground to a fine powder. Portland cement is the most common type of cement used in construction due to its excellent binding properties and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions that occur in a rotary kiln. The primary raw materials used are limestone (calcium carbonate) and clay (silicon dioxide, aluminum oxide, and iron oxide). The process involves the following steps:
Raw Material Preparation: The raw materials are crushed and mixed in the correct proportions.
Heating: The mixture is heated in a rotary kiln at temperatures around 1450°C. This causes the raw materials to undergo a series of chemical reactions, forming clinker.
Clinker Cooling: The clinker is rapidly cooled to preserve its reactive properties.
Grinding: The cooled clinker is ground to a fine powder and mixed with a small amount of gypsum to control the setting time of the cement.
Industrial Production Methods
In industrial settings, the production of Portland cement involves large-scale rotary kilns and automated processes to ensure consistent quality. The raw materials are carefully proportioned and continuously fed into the kiln, where they undergo the necessary chemical transformations. The clinker is then ground in ball mills to achieve the desired fineness.
Chemical Reactions Analysis
Types of Reactions
Portland cement undergoes several chemical reactions during its production and use:
Calcination: The decomposition of calcium carbonate to calcium oxide and carbon dioxide at high temperatures.
Clinker Formation: The combination of calcium oxide with silicon dioxide, aluminum oxide, and iron oxide to form clinker minerals such as tricalcium silicate, dicalcium silicate, tricalcium aluminate, and tetracalcium aluminoferrite.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide, which give the cement its strength.
Common Reagents and Conditions
Reagents: Limestone, clay, gypsum, water.
Conditions: High temperatures (around 1450°C) in a rotary kiln, controlled cooling, and fine grinding.
Major Products Formed
Clinker Minerals: Tricalcium silicate, dicalcium silicate, tricalcium aluminate, tetracalcium aluminoferrite.
Hydration Products: Calcium silicate hydrate, calcium hydroxide.
Scientific Research Applications
Portland cement has numerous applications in scientific research, particularly in the fields of materials science, civil engineering, and environmental science. Some key applications include:
Concrete Research: Studying the properties and performance of concrete made with Portland cement, including strength, durability, and resistance to environmental factors.
Sustainable Construction: Developing eco-friendly cement formulations and alternative binders to reduce the carbon footprint of cement production.
Geopolymer Research:
Biomedical Applications: Exploring the use of Portland cement in bone repair and dental applications due to its biocompatibility and ability to set in wet conditions.
Mechanism of Action
The primary mechanism by which Portland cement exerts its effects is through hydration. When mixed with water, the clinker minerals react to form calcium silicate hydrate and calcium hydroxide. These hydration products form a dense matrix that binds the aggregate particles together, giving concrete its strength and durability. The molecular targets involved in this process are the calcium silicate and aluminate phases in the clinker, which react with water to form the hydration products.
Comparison with Similar Compounds
Portland cement can be compared with other types of cement and binders, such as:
Blended Cement: Contains additional materials like fly ash, slag, or silica fume to enhance certain properties or reduce environmental impact.
Geopolymer Cement: Made from industrial by-products like fly ash and slag, offering lower carbon emissions and improved resistance to chemical attack.
Lime Mortar: An older type of binder made from lime and sand, used in historic masonry and restoration work.
Portland cement is unique in its widespread use, excellent binding properties, and versatility in various construction applications. Its ability to form a strong, durable matrix through hydration sets it apart from other binders.
Properties
CAS No. |
67221-58-3 |
|---|---|
Molecular Formula |
C63H58Cl2N8O16P2 |
Molecular Weight |
1316.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C63H58Cl2N8O16P2/c1-40-35-72(62(76)71-60(40)74)55-33-51(53(84-55)36-81-63(42-13-8-5-9-14-42,43-15-23-47(79-2)24-16-43)44-17-25-48(80-3)26-18-44)89-91(78,87-50-29-21-46(65)22-30-50)83-37-54-52(88-90(77,82-32-10-31-66)86-49-27-19-45(64)20-28-49)34-56(85-54)73-39-69-57-58(67-38-68-59(57)73)70-61(75)41-11-6-4-7-12-41/h4-9,11-30,35,38-39,51-56H,10,32-34,36-37H2,1-3H3,(H,71,74,76)(H,67,68,70,75)/t51-,52-,53+,54+,55+,56+,90?,91?/m0/s1 |
InChI Key |
DPJCZZHFVOHMTO-VVQFMSGESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



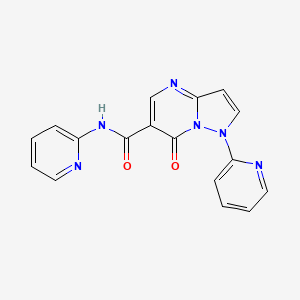
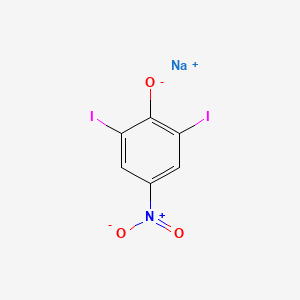
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
